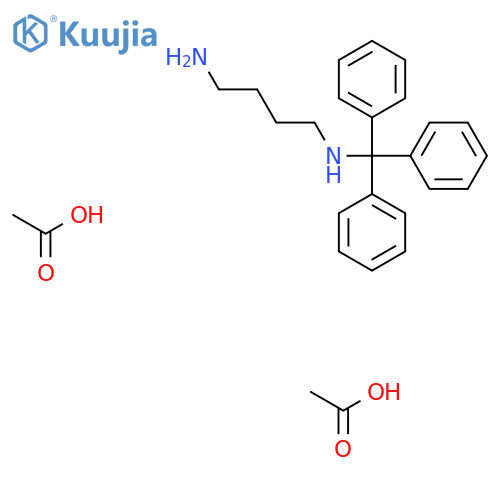Cas no 325708-23-4 (N-Trityl-1,4-butanediamine diacetate)

325708-23-4 structure
商品名:N-Trityl-1,4-butanediamine diacetate
N-Trityl-1,4-butanediamine diacetate 化学的及び物理的性質
名前と識別子
-
- acetic acid,N'-tritylbutane-1,4-diamine
- N-Trityl-1,4-butanediamine diacetate
- Acetic acid--N~1~-(triphenylmethyl)butane-1,4-diamine (2/1)
- DTXSID20746751
- N1-Tritylbutane-1,4-diamine diacetate
- 325708-23-4
- J-018787
-
- インチ: 1S/C23H26N2.2C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2*1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;2*1H3,(H,3,4)
- InChIKey: YJGJCDKSDHBKIF-UHFFFAOYSA-N
- ほほえんだ: OC(C)=O.OC(C)=O.N(CCCCN)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 450.25185757g/mol
- どういたいしつりょう: 450.25185757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 335
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113
じっけんとくせい
- ゆうかいてん: 86-91 °C
N-Trityl-1,4-butanediamine diacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-301409-1 g |
N-Trityl-1,4-butanediamine diacetate, |
325708-23-4 | 1g |
¥827.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-301409-1g |
N-Trityl-1,4-butanediamine diacetate, |
325708-23-4 | 1g |
¥827.00 | 2023-09-05 |
N-Trityl-1,4-butanediamine diacetate 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
325708-23-4 (N-Trityl-1,4-butanediamine diacetate) 関連製品
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
